MRS2279 Diammonium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
MRS2279 Diammonium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its discovery, chemical synthesis, and pharmacological properties. It includes a compilation of its binding and functional activity data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental evaluation. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the study of P2Y1 receptor antagonism and its therapeutic potential.
Discovery and Chemical Identity
MRS2279 was developed as a selective, high-affinity, non-nucleotide antagonist for the P2Y1 receptor.[1] Its discovery stemmed from research focused on modifying adenosine bisphosphate analogues to enhance their affinity and selectivity for the P2Y1 receptor.[2][3] The diammonium salt form of MRS2279 is often utilized due to its enhanced water solubility and stability compared to the free acid form.[2]
Chemical Name: (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt.[4]
Molecular Formula: C₁₃H₁₈ClN₅O₈P₂·2NH₃[4]
Molecular Weight: 503.78 g/mol [4]
Synthesis of MRS2279
The synthesis of MRS2279 involves a multi-step process, with a key strategy being the coupling of a purine base with a modified carbocyclic ring system that mimics the ribose moiety of endogenous nucleotides.[1][5] A detailed synthesis of a precursor for [³H]MRS2279 has been described, which provides a clear pathway for the synthesis of the non-radiolabeled compound.[1]
The general synthetic approach involves:
-
Preparation of the Bicyclic Ring System: Synthesis of the bicyclo[3.1.0]hexane methanol precursor.
-
Coupling with the Purine Base: Coupling of the bicyclic system with 2,6-dichloropurine using a standard procedure like the Mitsunobu reaction.[1]
-
Phosphorylation: Introduction of the phosphate groups to the hydroxyl functionalities on the bicyclic ring.
-
Functionalization of the Purine Ring: Conversion of the 6-chloro group to an N-methylamino group by reaction with methylamine.[1]
-
Purification and Salt Formation: Purification of the final compound by chromatography and subsequent formation of the diammonium salt.
Pharmacological Data
MRS2279 is a highly potent and selective antagonist of the P2Y1 receptor. Its pharmacological activity has been characterized in various in vitro assays. The following table summarizes the key quantitative data for MRS2279.
| Parameter | Species | Cell/Tissue Type | Value | Reference(s) |
| Ki | Human | Recombinant P2Y1 | 2.5 nM | [2] |
| IC50 | Human | Recombinant P2Y1 | 51.6 nM | [2] |
| pKB | Human | Platelets (ADP-induced aggregation) | 8.05 | [2][4] |
| pKb | Turkey | Erythrocyte membranes (2-MeSADP-stimulated inositol phosphate formation) | 7.75 | [2] |
| pKb | Human | 1321N1 astrocytoma cells | 8.10 | [2] |
| Selectivity | Human | Recombinant P2Y2, P2Y4, P2Y6, P2Y11, P2Y12 receptors | No effect | [2][4][6] |
Signaling Pathway and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration. MRS2279 acts as a competitive antagonist, blocking ADP from binding to the receptor and thereby inhibiting this signaling pathway.
Experimental Workflow for Characterization
The characterization of a P2Y1 receptor antagonist like MRS2279 typically follows a standardized workflow to determine its potency, selectivity, and functional effects. This workflow often includes radioligand binding assays, functional assays measuring downstream signaling, and cell-based assays relevant to the receptor's physiological role.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing [³H]MRS2279 binding to membranes expressing the P2Y1 receptor.[1][6]
Objective: To determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).[1][6]
-
[³H]MRS2279 (radiolabeled antagonist).[1]
-
Unlabeled MRS2279 (competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from P2Y1-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled MRS2279 (e.g., 10 µM, for non-specific binding).
-
50 µL of varying concentrations of unlabeled MRS2279 (for competition curve).
-
50 µL of [³H]MRS2279 at a final concentration close to its Kd (e.g., 5-10 nM).[6]
-
50 µL of membrane preparation (typically 5-20 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[1]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ADP-Induced Platelet Aggregation Assay
This protocol is a standard method to assess the functional antagonism of MRS2279 on platelet function.
Objective: To determine the functional potency (pKB) of MRS2279 in inhibiting ADP-induced aggregation of human platelets.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) stock solution.
-
MRS2279 stock solution.
-
Saline.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add 50 µL of either saline (control) or varying concentrations of MRS2279 to the cuvette.
-
Incubate for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm).
-
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of MRS2279.
-
Construct a concentration-response curve for MRS2279's inhibition of ADP-induced aggregation.
-
Calculate the pKB value from the Schild plot analysis of the data.
-
Inositol Phosphate Accumulation Assay
This assay measures the ability of MRS2279 to block the P2Y1 receptor-mediated production of inositol phosphates, a key second messenger in the Gq signaling pathway.[2]
Objective: To quantify the inhibitory effect of MRS2279 on agonist-stimulated inositol phosphate (IP) accumulation in cells expressing the P2Y1 receptor.
Materials:
-
Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
myo-[³H]inositol.
-
Agonist (e.g., 2-MeSADP).
-
MRS2279.
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Perchloric acid (PCA) or trichloroacetic acid (TCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling:
-
Plate cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating overnight in inositol-free medium containing myo-[³H]inositol (e.g., 1 µCi/mL).
-
-
Assay:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatases.[9]
-
Add varying concentrations of MRS2279 and incubate for a further 15-30 minutes.
-
Stimulate the cells with a submaximal concentration of the agonist (e.g., 2-MeSADP) for 30-60 minutes.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold PCA or TCA.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts.
-
-
Quantification of Inositol Phosphates:
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography (Dowex resin).
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of agonist-stimulated IP accumulation at each concentration of MRS2279.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Conclusion
MRS2279 diammonium is a well-characterized, potent, and selective antagonist of the P2Y1 receptor. Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor, particularly in areas such as thrombosis, inflammation, and neurotransmission. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to utilize MRS2279 in their studies and for those involved in the development of novel P2Y1 receptor-targeted therapeutics.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. 2-Substitution of adenine nucleotide analogues containing a bicyclo[3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
